![molecular formula C5H3ClN4 B1148870 6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1314974-66-7](/img/structure/B1148870.png)

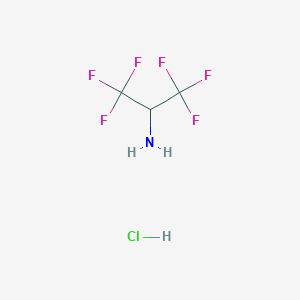

6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

El mecanismo de acción de OSM-S-594 implica su interacción con objetivos moleculares y vías específicas. Se cree que el compuesto ejerce sus efectos al inhibir enzimas y proteínas clave involucradas en la supervivencia y replicación del parásito de la malaria. Esta inhibición interrumpe los procesos biológicos críticos, lo que lleva a la muerte del parásito .

Análisis Bioquímico

Biochemical Properties

6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antibacterial activity by inhibiting the growth of both Gram-positive and Gram-negative bacteria . It interacts with bacterial enzymes, disrupting their normal function and leading to cell death. Additionally, this compound has been studied for its potential as an anticancer agent, where it interacts with specific kinases and proteins involved in cell proliferation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . It affects cell signaling pathways, particularly those involved in cell survival and apoptosis, such as the Bcl-2 and caspase pathways . Furthermore, this compound influences gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific enzymes and proteins, inhibiting their activity and leading to downstream effects on cellular processes . For instance, in bacterial cells, it inhibits key enzymes involved in cell wall synthesis, resulting in cell lysis and death . In cancer cells, it inhibits kinases such as c-Met, which are crucial for cell proliferation and survival . Additionally, this compound can induce changes in gene expression by interacting with DNA and transcription factors .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors that influence its effectiveness. Over time, this compound may undergo degradation, leading to a decrease in its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings . Its stability in vivo may vary depending on the specific conditions and the presence of metabolic enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as antibacterial and anticancer activities . At higher doses, it may cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities . The metabolic flux and levels of metabolites can be influenced by factors such as dosage, duration of exposure, and the presence of other compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects . The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Alternatively, it may be targeted to the mitochondria, where it influences cellular metabolism and apoptosis .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de OSM-S-594 implica la construcción del andamiaje de tienopiridina, seguido de la introducción de varios grupos funcionales. La ruta sintética típicamente comienza con la preparación del material de partida de tiofeno, que luego se somete a una serie de reacciones para formar el núcleo de tienopiridina.

Métodos de Producción Industrial

Si bien los métodos de producción industrial específicos para OSM-S-594 no están bien documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, utilizar reactores más grandes y asegurar la pureza y el rendimiento del producto final a través de rigurosas medidas de control de calidad.

Análisis De Reacciones Químicas

Tipos de Reacciones

OSM-S-594 sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.

Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación de átomos específicos dentro de la molécula.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Los reactivos como el bromo para la halogenación y los cloruros de sulfonilo para la sulfonación se emplean con frecuencia.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la halogenación puede introducir átomos de bromo o cloro, mientras que la sulfonación puede agregar grupos de sulfonamida al núcleo de tienopiridina .

Aplicaciones Científicas De Investigación

Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como compuesto de referencia en estudios de mecanismos de reacción.

Biología: OSM-S-594 ha mostrado potencial como inhibidor de vías biológicas específicas, lo que lo convierte en un candidato para una investigación adicional en ensayos biológicos.

Medicina: El compuesto se está explorando por su potencial como agente antimalárico, con estudios que se centran en su eficacia y mecanismo de acción contra el parásito de la malaria.

Comparación Con Compuestos Similares

Compuestos Similares

OSM-S-106: Otro compuesto de la serie aminotienopiridina, conocido por su potencial actividad antimalárica.

Unicidad

OSM-S-594 es único debido a su combinación específica de grupos funcionales y su capacidad para inhibir múltiples objetivos biológicos.

Propiedades

IUPAC Name |

6-chloro-[1,2,4]triazolo[4,3-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-4-2-10-3-8-9-5(10)1-7-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEYXOXKPWJKVTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC2=NN=CN21)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314974-66-7 |

Source

|

| Record name | 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Azabicyclo[3.2.1]octan-3-ol, 8-Methyl-3-phenyl-, acetate (ester), endo-](/img/new.no-structure.jpg)

![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1148794.png)

![3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148796.png)